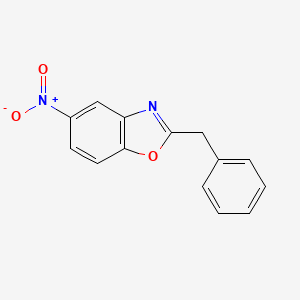

5-Nitro-2-benzylbenzoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Nitro-2-benzylbenzoxazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Benzoxazole derivatives, including 5-nitro-2-benzylbenzoxazole, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, the structural modifications in benzoxazole derivatives have been linked to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has shown that benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Compounds similar to this compound have been studied for their potential as anti-tumor agents, particularly in targeting breast and colon cancer cells .

HIV Inhibition

Benzoxazole derivatives are also recognized for their role as HIV reverse transcriptase inhibitors. The structural characteristics of this compound allow it to effectively interact with viral enzymes, thereby inhibiting the replication of the virus .

Spectroscopic and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopic techniques such as FT-IR and FT-Raman have been employed to study the molecular structure of this compound. These techniques provide insights into molecular vibrations and functional groups present in the compound. For example, specific stretching vibrations associated with the nitro group and benzene rings have been identified, facilitating a deeper understanding of its chemical behavior .

Computational Chemistry

Quantum mechanical calculations have been utilized to predict the electronic properties and reactivity of this compound. These computational studies assist in understanding the compound's interaction with biological targets and its potential as a drug candidate .

Material Science Applications

Fluorescent Dyes

The strong luminescent properties of benzoxazole derivatives make them suitable candidates for use in fluorescent dyes. This compound can be incorporated into polymers or coatings to enhance their optical properties, making them useful in various applications such as sensors and imaging .

Photochemical Applications

Due to its photostability and ability to absorb UV light, this compound can be used in photochemical processes, including photopolymerization reactions. This application is particularly relevant in developing advanced materials for electronics and coatings .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A recent study evaluated the antibacterial activity of various benzoxazole derivatives, including this compound, against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting its potential as a therapeutic agent .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cells. The compound induced apoptosis through mitochondrial pathways, suggesting its mechanism of action as an anticancer agent .

- Fluorescent Application Development : Researchers developed a new fluorescent sensor utilizing this compound embedded within a polymer matrix. The sensor showed high sensitivity towards metal ions, making it suitable for environmental monitoring applications .

化学反应分析

Electrophilic Substitution Reactions

The electron-withdrawing nitro group directs electrophiles to specific positions on the aromatic ring.

The nitro group deactivates the ring but enhances regioselectivity, favoring substitution at positions least hindered by steric and electronic effects .

Nucleophilic Aromatic Substitution

The nitro group activates the benzoxazole ring for nucleophilic attack under specific conditions.

Nucleophilic substitution typically occurs at positions ortho or para to the nitro group, depending on steric accessibility .

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, altering the compound’s electronic properties.

Reduced derivatives show enhanced biological activity, particularly as antimicrobial agents .

Cyclization and Ring-Opening Reactions

The benzoxazole ring participates in cycloaddition and ring-opening reactions under controlled conditions.

Ring-opening reactions are critical for synthesizing functionalized phenols and amines .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the benzyl group.

These reactions expand the compound’s utility in medicinal chemistry and materials science .

Biological Alkylation and Enzyme Interactions

The nitro group facilitates interactions with biological targets via redox cycling:

These interactions underpin its role as a scaffold for antitubercular and anticancer agents .

Stability Under Hydrolytic and Oxidative Conditions

Stability profiles inform formulation strategies for pharmaceutical applications .

属性

分子式 |

C14H10N2O3 |

|---|---|

分子量 |

254.24 g/mol |

IUPAC 名称 |

2-benzyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI 键 |

FHZMNFWNVLNNHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。